molecular formula C11H11N3O2 B3047845 Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1458593-65-1

Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B3047845
CAS No.: 1458593-65-1
M. Wt: 217.22
InChI Key: OMPUBEBCAJROKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS: 1458593-65-1) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₁N₃O₂. Its structure comprises a pyrazolo[1,5-a]pyrimidine core substituted with a cyclopropyl group at position 7 and a methyl ester at position 5 . The cyclopropyl moiety enhances steric bulk and metabolic stability, making it a candidate for pharmaceutical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)8-6-9(7-2-3-7)14-10(13-8)4-5-12-14/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPUBEBCAJROKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=NN2C(=C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148273
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-cyclopropyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458593-65-1
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-cyclopropyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458593-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-cyclopropyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the Biginelli-type reaction. This reaction is a multicomponent reaction that combines 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction proceeds without the need for catalysts and is carried out in boiling DMF (dimethylformamide) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Biginelli-type reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative with a fused bicyclic structure containing pyrazole and pyrimidine rings. It has a methyl ester group at the 5-position of the pyrimidine ring and a cyclopropyl group at the 7-position of the pyrazole ring. Pyrazolo[1,5-a]pyrimidines are N-heterocyclic compounds with significant importance in medicinal chemistry and material science . These compounds have attracted attention for their photophysical properties and have been investigated for diverse synthesis pathways, structural modifications, and applications .

Applications in Scientific Research

This compound has various applications in scientific research, particularly in drug development.

Drug Development

  • Therapeutic Agent Development this compound's biological activity makes it a candidate for developing new therapeutic agents that target cancer and infectious diseases.
  • Enzyme Inhibition This compound exhibits biological activity as an inhibitor in various enzymatic pathways.

Synthesis and Structural Diversity

  • Versatile Modifications The structural versatility of this compound allows for various modifications and functionalizations, enhancing its structural diversity and making it useful in drug discovery and development.
  • Synthesis Methods Efficient synthesis methods provide opportunities for further modifications of the compound.

Biological Activity and Interactions

  • Binding Affinity Studies Interaction studies often focus on the compound's binding affinity to various biological targets, employing techniques such as surface plasmon resonance and enzyme-linked immunosorbent assay (ELISA). These studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic profile.

Structural Similarity

  • Related Compounds this compound shares structural similarities with other compounds in the pyrazolo[1,5-a]pyrimidine class, such as Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate, Methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, and Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate. The uniqueness of this compound lies in its specific cyclopropyl substitution at position 7, influencing its biological activity and potential interactions compared to similar compounds.

Antitumor and Enzyme Inhibition

  • Pyrazolo[1,5-a]pyrimidines have demonstrated anticancer potential and enzymatic inhibitory activity, leading to new designs of drugs .
Compound NameUnique Features
Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylateContains a methyl group instead of a cyclopropyl group
Methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-5-carboxylateFeatures a thienyl group providing different electronic properties
Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylateContains a trifluoromethyl group enhancing lipophilicity

Mechanism of Action

The mechanism of action of Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain enzymes, leading to downstream effects on cellular pathways. For example, it may inhibit phosphodiesterases, resulting in increased levels of cyclic AMP (cAMP) and subsequent modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent and Functional Group Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Target Compound 7-cyclopropyl, 5-COOCH₃ C₁₁H₁₁N₃O₂ Cyclopropyl enhances steric bulk; methyl ester improves solubility
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-methyl, 2-phenyl, 5-COOCH₂CH₃ C₁₆H₁₅N₃O₂ Phenyl group at C2 increases lipophilicity; ethyl ester slows hydrolysis
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate 7-oxo, 3-phenyl, 5-COOCH₃ C₁₄H₁₁N₃O₃ Oxo group at C7 enables hydrogen bonding; dihydro form impacts redox stability
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-cyclopropyl, 2-methyl, 5-COOH C₁₁H₁₁N₃O₂ Carboxylic acid at C5 enhances polarity but reduces membrane permeability
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF₃, 3-COOCH₂CH₃ C₁₃H₁₆F₃N₃O₂ Trifluoromethyl at C7 increases electron-withdrawing effects; ethyl ester at C3
Table 2: Reaction Conditions and Yields
Compound Name Synthesis Method Yield Key Reaction Conditions Reference
Target Compound Cyclocondensation N/A Not explicitly reported
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Reflux in ethanol 72% 30-minute reflux; silica gel column
2-Bromophenyl 7-cyclopropyl-2-vinylpyrazolo[1,5-a]pyrimidine-5-carboxylate Microwave irradiation 61% 125°C, 15 minutes; flash chromatography
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate Ultrasonic irradiation 87% KHSO₄ catalyst; aqueous-alcohol medium

Biological Activity

Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antitumor agent and its interactions with various biological targets.

Chemical Structure and Properties

This compound features a pyrazolo ring fused with a pyrimidine moiety, characterized by the presence of a cyclopropyl group. The structural formula can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2

This compound's unique structure contributes to its biological properties, particularly its ability to inhibit specific kinases involved in cancer progression.

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are critical in regulating various cellular processes, including cell growth and division. The compound has shown selectivity towards several kinases, notably c-Met kinase, which is implicated in various cancers.

Inhibitory Activity Against Kinases

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects against c-Met kinase. For instance, compounds similar to this compound have been reported to have half-maximal inhibitory concentrations (IC50) in the nanomolar range:

CompoundTarget KinaseIC50 (nM)
10bc-Met5.17 ± 0.48
10fc-Met5.62 ± 0.78

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent due to its selective inhibition of c-Met kinase .

Antitumor Activity

The antitumor potential of this compound has been evaluated against various cancer cell lines. Studies indicate that this compound exhibits moderate to good cytotoxicity across different cell lines:

Cell LineIC50 (μM)
MDA-MB-23126.67 ± 2.56
A54920.20 ± 2.04
HepG2Not Determined

The selectivity and potency against these cell lines highlight the potential of this compound in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Research indicates that modifications at specific positions on the pyrazolo and pyrimidine rings can significantly impact biological activity:

  • Cyclopropyl Group : Enhances selectivity towards certain kinases.
  • Nitrogen Substituents : Variations in nitrogen-containing groups can improve inhibitory potency against c-Met and other kinases.

This knowledge can guide future synthesis efforts aimed at developing more potent analogs .

Case Studies

Several case studies have reported on the efficacy of pyrazolo[1,5-a]pyrimidines in preclinical settings:

  • In Vivo Efficacy : A derivative similar to this compound was tested in mouse models for its ability to reduce tumor size significantly.
  • Combination Therapies : Studies indicate that combining this compound with established chemotherapeutics enhances overall antitumor efficacy while potentially reducing side effects.

Q & A

Q. What are the common synthetic routes for Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate?

The synthesis typically involves cyclocondensation reactions between aminopyrazole derivatives and β-keto esters or related intermediates. For example, cyclopropyl-substituted derivatives can be synthesized by reacting 3-amino-4-cyclopropylpyrazole with dimethyl acetylenedicarboxylate (DMAD) under optimized conditions (e.g., aqueous-alcohol solvent, KHSO₄ catalyst, and ultrasonic irradiation) to form the pyrazolo[1,5-a]pyrimidine core . Modifications at position 7, such as cyclopropane functionalization, may require silylformamidine intermediates or multi-step protocols involving cyclopropane-containing precursors .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For instance, methyl ester protons at δ 3.8–4.0 ppm and cyclopropyl protons as multiplet signals between δ 0.6–1.2 ppm are diagnostic .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What solvents and catalysts are optimal for synthesizing pyrazolo[1,5-a]pyrimidine derivatives?

Ethanol or methanol with catalytic KHSO₄ under reflux is commonly used for cyclocondensation. Ultrasonic irradiation can enhance reaction efficiency by improving mixing and reducing reaction time . For functionalization at position 7, aprotic solvents (e.g., DMF, dioxane) with POCl₃ or silylating agents are preferred .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves varying:

  • Solvent polarity : Aqueous-alcohol mixtures improve solubility of polar intermediates .
  • Catalyst loading : KHSO₄ at 10–15 mol% balances reactivity and side reactions .
  • Temperature : Reflux (70–80°C) accelerates cyclization, while lower temperatures (25–40°C) minimize decomposition of sensitive substituents like cyclopropane . Post-synthesis purification via column chromatography (petroleum ether/ethyl acetate) or recrystallization (cyclohexane/CH₂Cl₂) enhances purity .

Q. What methodologies assess the biological activity of derivatives?

  • Enzyme inhibition assays : Cathepsin K/B inhibition is measured using fluorogenic substrates. For example, IC₅₀ values for carboxamide derivatives range from 25–45 µM, depending on substituent hydrophobicity .
  • Structure-activity relationship (SAR) studies : Modifying the cyclopropyl group or ester moiety alters binding affinity. Trifluoromethyl groups at position 2 enhance metabolic stability .
  • Physicochemical profiling : LogP (calculated ~1.12) and solubility are critical for bioavailability predictions .

Q. How do substituents at position 7 influence physicochemical properties?

  • Cyclopropyl groups : Increase steric bulk and lipophilicity, potentially improving membrane permeability .
  • Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance electrophilicity of the pyrimidine ring, affecting reactivity in nucleophilic substitution reactions .
  • Methyl esters : Serve as hydrolyzable prodrug motifs, enabling controlled release of carboxylic acid metabolites .

Q. What crystallographic challenges arise during refinement?

  • Disorder in flexible groups : Cyclopropane or ethyl ester moieties may require anisotropic displacement parameter (ADP) constraints .
  • Hydrogen bonding networks : Intermolecular C–H···O/N interactions (e.g., C12–H12···O1 in ethyl derivatives) stabilize crystal packing but complicate density map interpretation . Software like SHELXL refines structures using iterative least-squares methods, with R-factors typically <5% for high-resolution data .

Data Analysis and Contradictions

Q. Why do structurally similar derivatives exhibit divergent biological activities?

Subtle substituent changes significantly impact activity. For example:

  • N-butylcarboxamide (5a) : IC₅₀ ~25 µM for cathepsin K due to optimal hydrophobic interactions .
  • N-(2-picolyl)carboxamide (5c) : Reduced potency (IC₅₀ ~45 µM) likely due to steric clashes with the enzyme’s active site . Contradictions in SAR may arise from assay variability (e.g., buffer pH, substrate concentration) or unaccounted off-target effects.

Q. How to resolve regioselectivity ambiguities in cyclocondensation reactions?

  • Regiochemical markers : NMR coupling patterns (e.g., J = 2–3 Hz for adjacent pyrimidine protons) distinguish 5- vs. 7-substituted isomers .
  • Computational modeling : DFT calculations predict thermodynamic favorability of specific regioisomers based on transition-state energies .

Methodological Resources

  • Synthesis protocols : (Table 1), 7, 14.
  • Crystallography : (SHELX refinement), 8, 9.
  • Biological assays : .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.